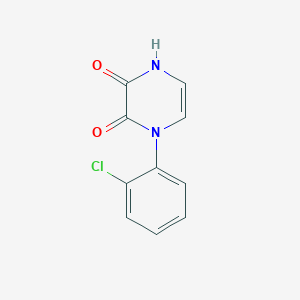

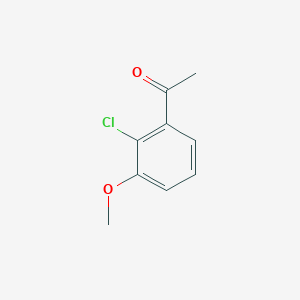

![molecular formula C15H14ClNO B2871342 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol CAS No. 360772-66-3](/img/structure/B2871342.png)

4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H14ClNO and a molecular weight of 259.73 .

Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been reported in the literature . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol” include a molecular weight of 259.73 and a molecular formula of C15H14ClNO . Further properties such as solubility, melting point, and boiling point would require additional experimental data.Applications De Recherche Scientifique

Corrosion Inhibition

A study demonstrates the synthesis and application of Schiff base ligands, including 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol, in corrosion inhibition. These ligands were tested on mild steel surfaces in hydrochloric acid solutions. The findings indicate that these molecules act as effective corrosion inhibitors, showcasing high resistance to electron flow across the metal-electrolyte interface and forming a protective film on the steel surface. Quantum chemical calculations and thermodynamic studies supported the adsorption and inhibition abilities, revealing a Langmuir isotherm adsorption mechanism (Elemike et al., 2017).

Solvatochromism and Spectroscopic Applications

Another research avenue explores nitro-substituted derivatives of 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol for solvatochromic properties. These compounds demonstrated a unique reversal in solvatochromism and were utilized as probes to investigate binary solvent mixtures. Their UV-vis spectroscopic behavior indicated significant interactions between the compounds and the solvent medium, making them suitable for use as solvatochromic switches and in probing solvent mixtures (Nandi et al., 2012).

Biological Activity

The compound and its metal complexes have been synthesized and characterized, with studies revealing insights into their biological activity. For example, novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its transition metal complexes exhibited potential biological activities, investigated through disc diffusion method. These studies suggest potential applications in antimicrobial and other bioactive roles, demonstrating the compound's relevance in biologically oriented research (Palreddy et al., 2015).

Photoluminescence and Optical Applications

The synthesis and characterization of azo-azomethines derived from 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol have been explored for their photoluminescence properties. These studies highlight the potential of such compounds in optoelectronic applications, where their light emissions upon ultraviolet irradiation could be harnessed for various technological applications. The quantum yields and excited-state lifetimes of these compounds have been quantified, underscoring their utility in fluorescence studies (Eskikanbur et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-[(4-ethylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-3-6-14(7-4-11)17-10-12-9-13(16)5-8-15(12)18/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOUQRYILAPIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2871259.png)

![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)

![Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea](/img/structure/B2871262.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2871265.png)

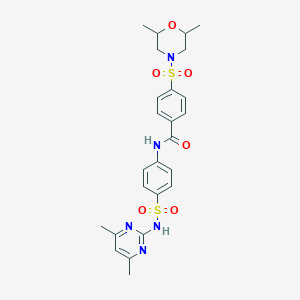

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2871268.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)

![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)

![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)